1-(Pirimidin-2-il)piperidin-3-amina

Descripción general

Descripción

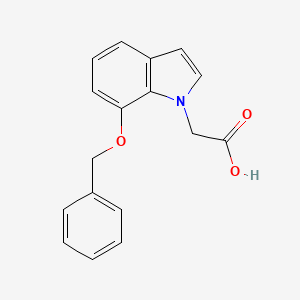

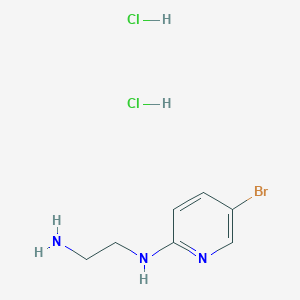

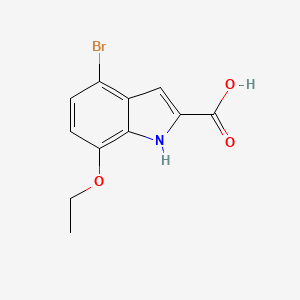

1-(Pyrimidin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(Pyrimidin-2-yl)piperidin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyrimidin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacológicas

Los derivados de piperidina, incluida la “1-(Pirimidin-2-il)piperidin-3-amina”, desempeñan un papel importante en la industria farmacéutica. Están presentes en más de veinte clases de productos farmacéuticos y se utilizan en la síntesis de medicamentos debido a su actividad biológica . La estructura del compuesto permite el desarrollo de diversos agentes farmacológicamente activos.

Agentes anticancerígenos

La estructura de la “this compound” se ha utilizado en el diseño de compuestos con propiedades anticancerígenas. Por ejemplo, se han diseñado derivados de este compuesto como inhibidores duales para la cinasa del linfoma anaplásico resistente a la clínica (ALK) y la cinasa 1 del oncogén c-ros (ROS1), ofreciendo un potencial en el tratamiento del cáncer .

Aplicaciones antimicrobianas y antifúngicas

Los derivados de piperidina son conocidos por sus actividades antimicrobianas y antifúngicas. La incorporación de los grupos pirimidin-2-il y piperidin-3-amina puede conducir al desarrollo de nuevos agentes que se pueden utilizar para combatir diversas infecciones bacterianas y fúngicas .

Trastornos neurológicos

Los compuestos con una estructura de piperidina, como la “this compound”, se están explorando por su potencial en el tratamiento de trastornos neurológicos. Pueden tener aplicaciones en el desarrollo de medicamentos anti-Alzheimer y antipsicóticos .

Analgésico y antiinflamatorio

Las propiedades analgésicas y antiinflamatorias de los derivados de piperidina los hacen valiosos en el manejo del dolor y las condiciones inflamatorias. La investigación sobre la “this compound” podría conducir a nuevas opciones terapéuticas para los pacientes que sufren de dolor crónico e inflamación .

Aplicaciones en ciencia de materiales

Más allá de las aplicaciones médicas, los compuestos heterocíclicos como la “this compound” tienen importantes aplicaciones en la ciencia de los materiales. Se pueden utilizar como sensores fluorescentes, colorantes, agentes blanqueadores, plásticos, almacenamiento de información y reactivos analíticos .

Aplicaciones antivirales y antimaláricas

La versatilidad de los derivados de piperidina se extiende a las aplicaciones antivirales y antimaláricas. Las características estructurales de la “this compound” podrían aprovecharse para desarrollar tratamientos para infecciones virales y malaria .

Descubrimiento y desarrollo de fármacos

Por último, el núcleo de piperidina es una piedra angular en el descubrimiento de fármacos. “this compound” puede servir como un bloque de construcción en la síntesis de varios productos medicinales, ayudando en el descubrimiento de nuevos medicamentos con perfiles de eficacia y seguridad mejorados .

Análisis Bioquímico

Biochemical Properties

1-(Pyrimidin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase B (PKB or Akt). This compound interacts with several enzymes and proteins, including PKB, which is a crucial component of intracellular signaling pathways regulating growth and survival . The interaction between 1-(Pyrimidin-2-yl)piperidin-3-amine and PKB involves ATP-competitive inhibition, leading to the modulation of signaling pathways .

Cellular Effects

1-(Pyrimidin-2-yl)piperidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . The inhibition of PKB by 1-(Pyrimidin-2-yl)piperidin-3-amine results in reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of 1-(Pyrimidin-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, particularly PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyrimidin-2-yl)piperidin-3-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-(Pyrimidin-2-yl)piperidin-3-amine undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, such as inhibition of PKB, remain significant over time .

Dosage Effects in Animal Models

The effects of 1-(Pyrimidin-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates signaling pathways without causing significant toxicity . At higher doses, 1-(Pyrimidin-2-yl)piperidin-3-amine may exhibit toxic or adverse effects, including potential impacts on liver and kidney function .

Metabolic Pathways

1-(Pyrimidin-2-yl)piperidin-3-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that are rapidly cleared from the body . This metabolic process affects the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, 1-(Pyrimidin-2-yl)piperidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 1-(Pyrimidin-2-yl)piperidin-3-amine is crucial for its effectiveness in inhibiting PKB and modulating signaling pathways .

Subcellular Localization

The subcellular localization of 1-(Pyrimidin-2-yl)piperidin-3-amine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to inhibit PKB and affect cellular processes .

Propiedades

IUPAC Name |

1-pyrimidin-2-ylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGDLXLANFEESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-25-6 | |

| Record name | 1-(pyrimidin-2-yl)piperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

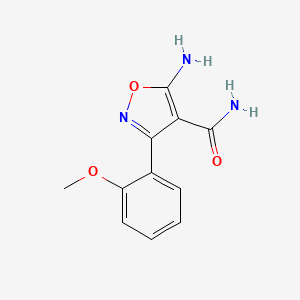

![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)

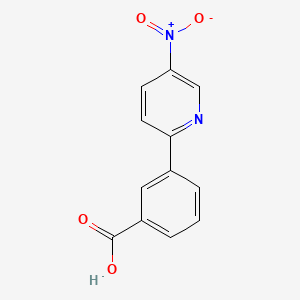

![N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1520773.png)

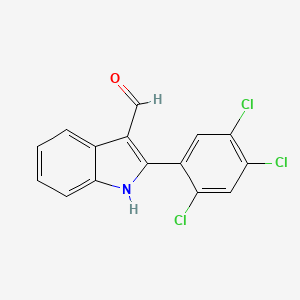

![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)